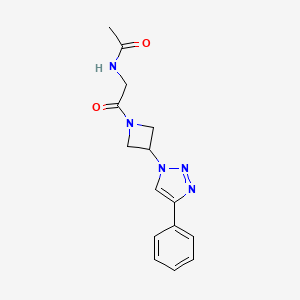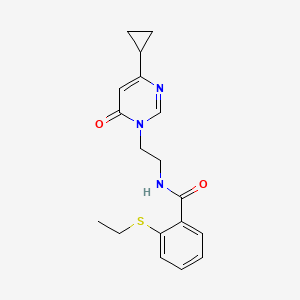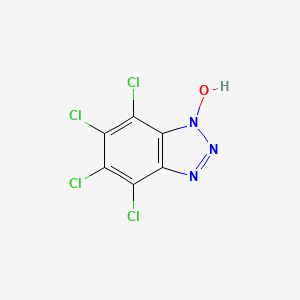
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a 1,2,3-triazole ring, and an azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-triazole ring could be formed using a copper-catalyzed azide-alkyne cycloaddition . The azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azetidine is a four-membered ring containing one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides many possibilities for reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis of β-Lactam Antibiotics
- Antibacterial Agents Synthesis : A study outlined the synthesis and evaluation of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. The compounds displayed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. QSAR studies indicated that the hydrophobicity or steric bulk character of substituents at specific positions contributed positively to the activity (Desai et al., 2008).
- Key Intermediate for β-Lactam Antibiotics : Research into the practical synthesis of key intermediates for β-lactam antibiotics production demonstrated the significance of azetidin-2-ones. This work has implications for developing novel antibiotics to combat resistant bacterial strains (Cainelli et al., 1998).
Novel Oxazolidinone Antibacterial Agents
- Oxazolidinones as Antimicrobial Agents : Oxazolidinones, a new class of antimicrobial agents, have been shown to possess a unique mechanism for bacterial protein synthesis inhibition. Novel oxazolidinone analogs, such as U-100592 and U-100766, demonstrated significant antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, without evidence of cross-resistance (Zurenko et al., 1996).
Synthesis and Activity of Azetidinones
- Synthesis of Monocyclic β-Lactams : A series of N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones demonstrated antibacterial activity against various microorganisms. This research provides insights into the structure-activity relationship of monocyclic β-lactams, emphasizing the potential of these compounds as antibacterial agents (Parvez et al., 2010).
Anticancer Activity
- Anticancer Potential : Thiazolidin-4-one derivatives, including 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides, have been synthesized and evaluated for their anticancer activity. The compounds showed potent and selective cytotoxic effects against leukemia cell lines, illustrating the therapeutic potential of these compounds in cancer treatment (Horishny et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)16-7-15(22)19-8-13(9-19)20-10-14(17-18-20)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYABZUPNCANILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)




![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2984363.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)